molecular formula C19H13F2N3O5 B2706690 N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-82-3

N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2706690
CAS RN: 852365-82-3
M. Wt: 401.326
InChI Key: ZLLVMQMFMVWSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F2N3O5 and its molecular weight is 401.326. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of derivatives similar to the specified compound have been detailed, highlighting the methodologies for creating complex molecules with potential applications in pharmaceuticals and materials science. For instance, the synthesis and crystal structure of diflunisal carboxamides, which share a structural similarity with the target compound, illustrate the intricate processes involved in creating molecules with specific properties, such as anti-inflammatory effects. These studies lay the groundwork for developing new compounds with tailored characteristics for various applications (Zhong et al., 2010).

Chemical Properties and Reactivity

Research on the reactivity and properties of compounds structurally related to "N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" offers insights into their potential applications. For example, the photoreactivity of diazeniumdiolates, which could be considered in the broader class of nitrobenzyl-containing compounds, has implications for developing pharmaceuticals and materials sensitive to light, showcasing the versatility of these compounds in various applications (Srinivasan et al., 2001).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)29-11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVMQMFMVWSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

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